

# Application Notes and Protocols for Assessing Cell Viability Following Interleukin-18 Treatment

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### Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a crucial role in both innate and adaptive immunity.[1] Initially identified as an interferon-gamma (IFN-y) inducing factor, IL-18 is involved in the activation of various immune cells, including T cells and natural killer (NK) cells.[2] Its ability to modulate immune responses has made it a person of interest in the context of cancer immunotherapy and inflammatory diseases.[2][3] The biological activity of IL-18 is initiated by its binding to the IL-18 receptor complex, which triggers a signaling cascade that can lead to diverse cellular outcomes, including modulation of cell proliferation.[4]

These application notes provide a framework for assessing the effects of recombinant human Interleukin-18 on cell viability. For the purpose of this document, it is assumed that "(R)-SL18" refers to a recombinant form of IL-18. Cell viability assays are essential tools in drug discovery and development to determine the cytotoxic or cytostatic effects of a compound on cultured cells.

### **Data Presentation**

The following table summarizes the dose-dependent effect of recombinant human IL-18 on the proliferation of KB human oral carcinoma cells as determined by an MTT assay. The data



indicates that IL-18 can inhibit cell proliferation in a dose-dependent manner without inducing direct cytotoxicity.[4]

Table 1: Effect of Recombinant Human IL-18 on KB Cell Proliferation[4]

Concentration of Recombinant Human IL- 18	Mean Reduction in Cell Number (%)
10 pg/mL	10%
100 pg/mL	12%
1 ng/mL	15%
10 ng/mL	17%
100 ng/mL	19%

Note: The reduction in cell number was determined after 72 hours of treatment. The study also reported no significant increase in LDH release, indicating a lack of cytotoxic effects at the tested concentrations.

## **Signaling Pathway**

The binding of IL-18 to its receptor complex (IL-18Rα and IL-18Rβ) initiates a downstream signaling cascade that involves the recruitment of adaptor proteins like MyD88.[5] This leads to the activation of IRAK and TRAF6, ultimately resulting in the activation of transcription factors such as NF-κB and AP-1, as well as the MAPK and STAT3 pathways.[4][5] These pathways regulate the expression of various genes involved in inflammation and cell proliferation.[6]





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Caption: IL-18 signaling pathway.

## **Experimental Protocols**

Several methods can be employed to assess cell viability. The choice of assay depends on the cell type, experimental goals, and available equipment. Below are detailed protocols for three commonly used colorimetric and luminescent-based assays.

# Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.

#### Materials:

- Cells of interest
- Complete culture medium
- Recombinant Human IL-18
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Treatment: Prepare serial dilutions of IL-18 in complete culture medium. Remove the existing medium from the wells and add 100 μL of the IL-18 dilutions. Include wells with medium alone (blank) and cells treated with vehicle control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO<sub>2</sub> incubator, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A
  reference wavelength of 630 nm can also be used.
- Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay

This is another colorimetric assay where the stable tetrazolium salt WST-1 is cleaved to a soluble formazan by metabolically active cells.



#### Materials:

- Cells of interest
- Complete culture medium
- Recombinant Human IL-18
- 96-well flat-bottom plates
- WST-1 reagent
- Microplate reader

#### Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- WST-1 Addition: Add 10 μL of WST-1 reagent to each well.
- Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO<sub>2</sub> incubator. The optimal incubation time may vary depending on the cell type and density.
- Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at
   450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.
- Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

# **Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay**

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.



#### Materials:

- Cells of interest
- Complete culture medium
- Recombinant Human IL-18
- 96-well opaque-walled plates
- CellTiter-Glo® Reagent
- Luminometer

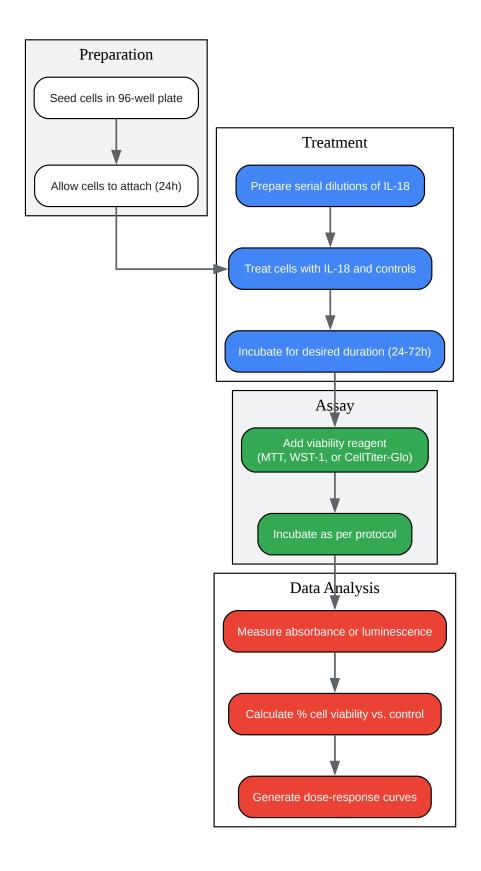
#### Procedure:

- Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with IL-18
  as described in steps 1 and 2 of the MTT protocol.
- Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO<sub>2</sub> incubator.
- Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
- Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium).
- Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement: Record the luminescence using a luminometer.
- Data Analysis: Subtract the luminescence of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## **Experimental Workflow**



The following diagram outlines a general workflow for assessing the effect of IL-18 on cell viability.





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Caption: General workflow for cell viability assay.

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